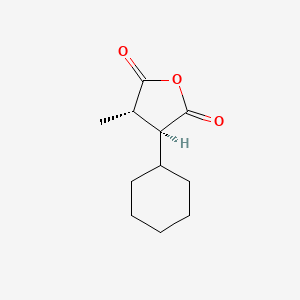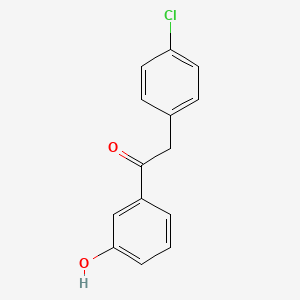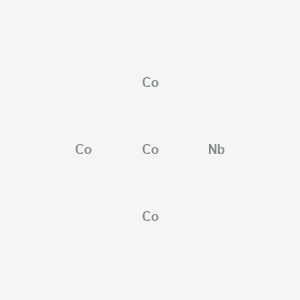
Cobalt;niobium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt and niobium are transition metals that form a variety of compounds with unique properties and applications. Cobalt, with atomic number 27, is known for its magnetic properties and is widely used in alloys and batteries. Niobium, with atomic number 41, is valued for its high melting point and resistance to corrosion, making it useful in superconducting materials and various industrial applications. When combined, cobalt and niobium form compounds that exhibit interesting chemical and physical properties, making them valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-niobium compounds typically involves the reduction of niobium chloride with cobalt in a controlled atmosphere. One common method is the solvothermal synthesis, where niobium chloride is dissolved in benzyl alcohol, and cobalt is added to the solution. The mixture is then heated to promote the formation of cobalt-niobium compounds .
Industrial Production Methods: In industrial settings, the production of cobalt-niobium compounds often involves the chlorination of niobium ores followed by reduction with cobalt. This process is carried out in a fluidized bed reactor, where finely ground niobium ores are mixed with cobalt and heated to high temperatures to form the desired compounds .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and niobium, which can range from +2 to +5 for cobalt and +3 to +5 for niobium .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-niobium compounds include oxygen, hydrogen, and halogens. For example, the oxidation of cobalt-niobium compounds with oxygen can lead to the formation of oxides, while reduction with hydrogen can produce metallic cobalt and niobium .
Major Products Formed: The major products formed from the reactions of cobalt-niobium compounds depend on the specific reaction conditions. For instance, oxidation reactions typically yield cobalt and niobium oxides, while reduction reactions can produce metallic cobalt and niobium .
Aplicaciones Científicas De Investigación
Cobalt-niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the selective catalytic reduction of nitrogen oxides with ammonia . In biology and medicine, cobalt-niobium compounds are investigated for their potential use in medical implants and drug delivery systems due to their biocompatibility and unique properties . In industry, these compounds are used in the production of superconducting materials, which are essential for applications such as MRI scanners and particle accelerators .
Mecanismo De Acción
The mechanism of action of cobalt-niobium compounds involves the interaction of cobalt and niobium atoms with their molecular targets. In catalytic applications, the redox properties of cobalt and the acid properties of niobium play a crucial role in enhancing the catalytic activity and selectivity of the compounds . The combination of these properties allows cobalt-niobium compounds to effectively catalyze reactions by facilitating the transfer of electrons and protons between reactants .
Comparación Con Compuestos Similares
Similar Compounds: Cobalt-niobium compounds can be compared with other transition metal compounds, such as cobalt-tantalum and cobalt-titanium compounds. These compounds share similar properties, such as high melting points and resistance to corrosion .
Uniqueness: What sets cobalt-niobium compounds apart is their unique combination of redox and acid properties, which make them highly effective catalysts for a variety of reactions . Additionally, the ability of cobalt-niobium compounds to form stable oxides and other compounds under different reaction conditions further enhances their versatility and applicability in scientific research and industrial applications .
Propiedades
Número CAS |
66273-51-6 |
|---|---|
Fórmula molecular |
Co4Nb |
Peso molecular |
328.63915 g/mol |
Nombre IUPAC |
cobalt;niobium |
InChI |
InChI=1S/4Co.Nb |
Clave InChI |
OFWANIXEWSOOAD-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Co].[Co].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




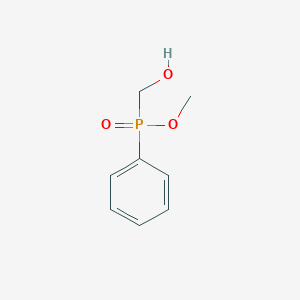
![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
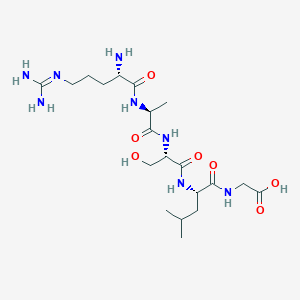
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)
![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)

